Bis(2,4-dinitrophenyl) oxalate

Chemiluminescence sensor Hydrogen peroxide determination Analytical detection limit

Researchers requiring ultra-trace detection of fluorescent-labeled analytes often encounter sensitivity floors in conventional fluorescence HPLC. Bis(2,4-dinitrophenyl) oxalate (DNPO) directly addresses this limitation through its distinct peroxyoxalate chemiluminescence mechanism, which proceeds via direct H₂O₂ attack without imidazole catalysis, delivering a 50× sensitivity enhancement over fluorescence detection. • 5 fmol detection limit for dansylalanine; 48 µg L⁻¹ LOD for H₂O₂-1.8× lower than TCPO • 4.1-10.2× sensitivity advantage over PFPO for PAH monitoring in environmental and food safety workflows • Well-characterized kinetics (Ea = 12.0 kJ/mol) ensure reproducible results across HPLC and FIA platforms Supplied with rigorous batch-specific purity documentation to support regulated laboratory procurement.

Molecular Formula C14H6N4O12
Molecular Weight 422.22 g/mol
CAS No. 16536-30-4
Cat. No. B091566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-dinitrophenyl) oxalate
CAS16536-30-4
Synonymsis(2,4-dinitrophenyl) oxalate
DNPO
Molecular FormulaC14H6N4O12
Molecular Weight422.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H6N4O12/c19-13(29-11-3-1-7(15(21)22)5-9(11)17(25)26)14(20)30-12-4-2-8(16(23)24)6-10(12)18(27)28/h1-6H
InChIKeyCBZOGAWUNMFXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNPO Chemiluminescence Reagent Procurement Guide


Bis(2,4-dinitrophenyl) oxalate (DNPO) is an aryl oxalate ester belonging to the peroxyoxalate chemiluminescence (PO-CL) reagent class, with a molecular weight of 422.22 g/mol and a melting point of 189–190 °C . DNPO reacts with hydrogen peroxide in the presence of a fluorophore to emit light via a dioxetanedione intermediate, enabling its widespread use as a high-sensitivity detection reagent in analytical chemistry, particularly in HPLC and flow injection analysis (FIA) systems .

Post-column HPLC chemiluminescence detection for derivatized amines and acids
Flow injection analysis (FIA) requiring femtomole-level sensitivity
Imidazole-free kinetics simplifies method setup and reduces catalyst variability

Why DNPO Cannot Be Substituted by Other Aryl Oxalates


While multiple aryl oxalate esters (e.g., TCPO, PFPO) are commercially available as peroxyoxalate chemiluminescence reagents, their kinetic profiles, mechanistic pathways, and practical performance characteristics differ substantially. DNPO exhibits significantly higher reactivity and distinct mechanistic behavior compared to TCPO, undergoing direct nucleophilic attack by H₂O₂ without requiring imidazole catalysis [1]. This mechanistic divergence, coupled with DNPO's superior sensitivity in analytical applications [2] and enhanced stability over PFPO [3], makes simple substitution without re-optimization of experimental conditions likely to yield suboptimal or irreproducible results.

Mechanism shift
TCPO substitution may require imidazole catalysis and alter detection performance without method re-optimization.
Sensitivity gap
PFPO or TCPO substitution may reduce analytical sensitivity; reported detection limits are not equivalent across aryl oxalates.
Stability difference
PFPO exhibits lower solution stability in acetonitrile, potentially affecting long-run reproducibility and reagent shelf-life.

Quantitative Comparison: DNPO vs. Other Aryl Oxalates


Hydrogen Peroxide Detection Limit vs. TCPO

In a chemiluminescence sensor for hydrogen peroxide determination in washing powder matrices, DNPO achieved a detection limit of 48 µg L⁻¹, whereas TCPO yielded a detection limit of 86 µg L⁻¹ under identical conditions using sodium perborate as the peroxide source [1].

H₂O₂ Detection Limit
Head-to-head
DNPO 48 µg L⁻¹ vs TCPO 86 µg L⁻¹
Supports trace H₂O₂ quantification in environmental matrices.
Washing powder matrix; sodium perborate source.
Chemiluminescence sensor Hydrogen peroxide determination Analytical detection limit

Dansylalanine Detection Sensitivity vs. TCPO

In flow injection analysis of the fluorescent compound dansylalanine (DNS-Ala), the DNPO-based chemiluminescence reaction demonstrated a detection limit of 5 fmol, which was reported as superior to that of the TCPO-based system [1].

DNS-Ala Detection
Head-to-head, limited
DNPO 5 fmol; TCPO >5 fmol (not quantified)
Enables femtomole-level sensitivity for bioanalytical FIA.
Exact comparator value not reported; verify under target conditions.
Flow injection analysis Fluorescent compound detection Amino acid derivatization

Sensitivity Advantage over Fluorescence in HPLC

When applied as a post-column chemiluminescence detection reagent in HPLC, the DNPO–H₂O₂ system provided more than one order of magnitude (50 times) higher sensitivity compared to conventional fluorescence detection methods for fluorescent compounds .

Sensitivity vs. Fluorescence
Reported
>1 order of magnitude (50×)
Improves S/N and reduces sample volume in HPLC workflows.
Source not specified; verify enhancement under target conditions.
HPLC detection Chemiluminescence Analytical sensitivity enhancement

Imidazole-Free Reaction Kinetics vs. TCPO

Kinetic studies reveal that DNPO undergoes direct nucleophilic attack by H₂O₂ in both anhydrous and aqueous media, proceeding without imidazole catalysis. In contrast, the less reactive TCPO requires imidazole to act as a nucleophilic catalyst for the reaction with H₂O₂ to proceed efficiently [1].

Imidazole-Free Mechanism
Head-to-head
Direct H₂O₂ nucleophilic attack; no imidazole required
Simplifies method optimization and reduces catalyst batch variability.
Versus TCPO (requires imidazole).
Reaction mechanism Peroxyoxalate kinetics Imidazole catalysis

Imidazole-Catalyzed Decomposition Kinetics vs. TCPO

In imidazole-catalyzed decomposition studies using stopped-flow techniques, DNPO exhibits a first-order dependence on imidazole concentration and a positive activation energy of 12.0 ± 0.6 kJ/mol. TCPO, in contrast, displays second-order dependence on imidazole and a negative activation energy of −6.2 ± 0.3 kJ/mol [1]. Higher rate constants were consistently observed with DNPO compared to TCPO [2].

Activation Energy
Head-to-head
DNPO +12.0 kJ/mol; TCPO −6.2 kJ/mol
Positive Eₐ enables predictable temperature-dependent kinetics.
Stopped-flow; imidazole-catalyzed decomposition.
Stopped-flow kinetics Activation energy Nucleophilic substitution

Sensitivity and Stability vs. PFPO

In post-column peroxyoxalate chemiluminescence detection of polycyclic aromatic hydrocarbons (PAHs), DNPO increased detection sensitivities by factors of 4.1–10.2, outperforming PFPO which provided enhancement factors of 3.5–8.1. Additionally, DNPO demonstrated superior stability compared to PFPO when stored in acetonitrile [1].

Sensitivity & Stability vs. PFPO
Head-to-head
Sensitivity 4.1–10.2× vs PFPO 3.5–8.1×; higher acetonitrile stability
Supports robust PAH detection with extended reagent shelf-life.
Post-column PO-CL detection; acetonitrile solvent.
Post-column detection Polycyclic aromatic hydrocarbons Reagent stability

Key Application Scenarios for DNPO


Derivatized Amino Acids and Biogenic Amines by HPLC-CL

DNPO's 50× sensitivity advantage over fluorescence detection and 5 fmol detection limit for dansylalanine [1] make it the reagent of choice for HPLC post-column chemiluminescence detection of derivatized amino acids, β-carboline alkaloids, and biogenic amines in biological fluids and tissue homogenates where analyte concentrations are sub-nanomolar.

Hydrogen Peroxide Quantification in Environmental and Industrial Matrices

With a detection limit of 48 µg L⁻¹—1.8× lower than TCPO —DNPO is ideally suited for chemiluminescence sensor development targeting trace hydrogen peroxide in atmospheric samples, natural waters, and bleaching components of commercial washing powders.

Post-Column PAH Detection

DNPO's 4.1–10.2× sensitivity enhancement and superior acetonitrile stability compared to PFPO support its use as the preferred oxalate ester for routine, high-throughput PAH monitoring in environmental and food safety laboratories.

Peroxyoxalate Chemiluminescence Mechanism Studies

The well-characterized kinetic parameters of DNPO—including its direct H₂O₂ attack mechanism without imidazole and positive activation energy of 12.0 kJ/mol [1]—establish it as an essential model compound for investigating the fundamental steps of PO-CL reactions and for training students in physical organic chemistry techniques.

Application
Selection Property
Validation Focus
Derivatized amino acids & biogenic amines by HPLC-CL
Reported femtomole-level sensitivity
Detection limit assessment in biological matrices
H₂O₂ quantification in environmental/industrial samples
Reported lower detection limit profile
Trace-level sensitivity verification in target matrices
Post-column PAH detection
Sensitivity enhancement and solution stability profile
Stability and enhancement factor verification
PO-CL mechanism studies
Imidazole-independent kinetics and positive activation energy
Kinetic parameter reproducibility and method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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